molecular formula C17H14ClNO B5739166 (2Z)-3-(5-chloro-2-ethoxyphenyl)-2-phenylprop-2-enenitrile

(2Z)-3-(5-chloro-2-ethoxyphenyl)-2-phenylprop-2-enenitrile

Cat. No.: B5739166
M. Wt: 283.7 g/mol
InChI Key: IOEKVZZJRRMLOZ-XNTDXEJSSA-N
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Description

(2Z)-3-(5-chloro-2-ethoxyphenyl)-2-phenylprop-2-enenitrile is an organic compound characterized by its unique structure, which includes a chloro-substituted ethoxyphenyl group and a phenylprop-2-enenitrile moiety

Properties

IUPAC Name

(Z)-3-(5-chloro-2-ethoxyphenyl)-2-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO/c1-2-20-17-9-8-16(18)11-14(17)10-15(12-19)13-6-4-3-5-7-13/h3-11H,2H2,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOEKVZZJRRMLOZ-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)C=C(C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)Cl)/C=C(\C#N)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (2Z)-3-(5-chloro-2-ethoxyphenyl)-2-phenylprop-2-enenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-ethoxybenzaldehyde and phenylacetonitrile.

    Condensation Reaction: The key step involves a condensation reaction between 5-chloro-2-ethoxybenzaldehyde and phenylacetonitrile in the presence of a base such as sodium ethoxide. This reaction forms the desired this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

(2Z)-3-(5-chloro-2-ethoxyphenyl)-2-phenylprop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2Z)-3-(5-chloro-2-ethoxyphenyl)-2-phenylprop-2-enenitrile has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Material Science: It can be used in the development of novel materials with specific properties, such as liquid crystals or polymers.

Mechanism of Action

The mechanism of action of (2Z)-3-(5-chloro-2-ethoxyphenyl)-2-phenylprop-2-enenitrile depends on its specific application. In medicinal chemistry, its biological effects may involve interactions with molecular targets such as enzymes or receptors. The compound may modulate specific biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to (2Z)-3-(5-chloro-2-ethoxyphenyl)-2-phenylprop-2-enenitrile include:

    (5-chloro-2-ethoxyphenyl)(phenyl)methanol: This compound shares the chloro-ethoxyphenyl group but differs in its overall structure and reactivity.

    5-(5-Chloro-2-ethoxyphenyl)thiazol-2-amine: This compound contains a thiazole ring instead of the phenylprop-2-enenitrile moiety, leading to different chemical properties and applications.

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